Product packaging for 4-Dimethylamino-2-nitrobenzoic acid(Cat. No.:)

4-Dimethylamino-2-nitrobenzoic acid

Cat. No.: B8531639
M. Wt: 210.19 g/mol
InChI Key: QXOYCVKVPJXRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dimethylamino-2-nitrobenzoic acid is a benzoic acid derivative of significant interest in advanced chemical and pharmaceutical research. This compound features both electron-donating (dimethylamino) and electron-withdrawing (nitro) functional groups on the aromatic ring, making it a valuable scaffold in organic synthesis and materials science. Its structural motifs are commonly explored in the design of non-linear optical materials and molecular crystals, where such groups can facilitate extensive supramolecular networks through hydrogen bonding and π-π interactions . In pharmaceutical research, closely related nitroaniline and benzoic acid derivatives are investigated as potential hypoxia-selective cytotoxic agents . The nitro group in these compounds can undergo reductive metabolism under low-oxygen conditions, activating prodrugs specifically within hypoxic tumor environments . Furthermore, the carboxylic acid functionality allows for further derivatization, such as conversion to carboxamide groups, which has been shown to improve aqueous solubility and can modulate the cytotoxic potency of pharmaceutical candidates . As a chemical intermediate, this compound serves as a building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized dyes . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. While specific hazard data for this exact compound is limited, similar nitrobenzoic acids can cause irritation to the skin, eyes, and respiratory system . Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Note: Researchers are advised to consult the relevant Material Safety Data Sheet (MSDS) for detailed handling and safety information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B8531639 4-Dimethylamino-2-nitrobenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

4-(dimethylamino)-2-nitrobenzoic acid

InChI

InChI=1S/C9H10N2O4/c1-10(2)6-3-4-7(9(12)13)8(5-6)11(14)15/h3-5H,1-2H3,(H,12,13)

InChI Key

QXOYCVKVPJXRMR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Synthesis of 4-Dimethylamino-2-nitrobenzoic Acid

The creation of this compound involves carefully planned synthetic routes, often requiring multiple steps and optimization to achieve the desired product with high purity and yield.

Multistep Synthetic Pathways and Route Optimization

The synthesis of this compound is not a trivial one-step process. It typically involves a multistep reaction sequence. libretexts.orgscribd.com One common strategy starts with a more readily available substituted benzene (B151609) derivative, which is then functionalized in a stepwise manner. For instance, a plausible route could begin with the nitration of a suitable precursor, followed by the introduction of the dimethylamino group and finally, the formation of the carboxylic acid functionality. guidechem.comquora.com

Route optimization is critical to maximize the efficiency of the synthesis. This involves carefully selecting reagents, catalysts, and reaction conditions (temperature, pressure, and reaction time) for each step to maximize the yield and minimize the formation of byproducts. guidechem.com For example, in a nitration step, the choice of nitrating agent and the control of temperature are crucial to prevent over-nitration or the formation of undesired isomers. truman.edu

A general industrial approach for a similar compound, 4-(methylamino)-3-nitrobenzoic acid, starts with 4-chlorobenzoic acid. This is first nitrated using a mixture of concentrated sulfuric acid and nitric acid. The resulting 4-chloro-3-nitrobenzoic acid is then reacted with a methylamine (B109427) solution to replace the chlorine atom with a methylamino group. guidechem.com A similar strategy could be adapted for this compound, likely starting from a different chlorinated benzoic acid precursor.

Regioselective Functionalization Approaches for Aromatic Systems

Achieving the correct substitution pattern on the benzene ring—with the dimethylamino group at position 4, the nitro group at position 2, and the carboxylic acid at position 1—requires precise control over the regioselectivity of the reactions. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of incoming functional groups. libretexts.org

For example, a dimethylamino group is a strong activating group and an ortho-, para-director. A nitro group, on the other hand, is a deactivating group and a meta-director. The carboxylic acid group is also a deactivating, meta-directing group. libretexts.org Synthetic chemists must strategically plan the sequence of reactions to exploit these directing effects and ensure the desired isomer is the major product. rsc.org For instance, introducing the dimethylamino group early in the synthesis would direct subsequent electrophilic substitution to the ortho and para positions.

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. mdpi.com In the context of synthesizing this compound, this translates to several key considerations. One approach is the use of less hazardous reagents and solvents. For example, replacing traditional nitrating agents with greener alternatives is an area of active research. google.com

Furthermore, the development of catalytic processes is a cornerstone of green chemistry. Catalytic reactions are often more atom-economical, meaning they incorporate a higher proportion of the starting materials into the final product, thus generating less waste. catalyticamidation.info For instance, the use of catalytic methods for the amination step could offer a more sustainable alternative to traditional stoichiometric methods. catalyticamidation.info The use of dilute nitric acid as an oxidizing agent, as demonstrated in the synthesis of a related compound, 2-methyl-4-nitrobenzoic acid, is another example of a greener approach that avoids toxic heavy metal oxidants. google.com

Derivatization and Chemical Reactivity of this compound

The functional groups present in this compound—the carboxylic acid, the nitro group, and the dimethylamino group—provide multiple sites for further chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid group is a versatile handle for derivatization. It can readily undergo esterification and amidation reactions to produce a variety of esters and amides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding ester. This process, known as Fischer esterification, is a classic method for preparing esters. bond.edu.au Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. google.com The choice of alcohol determines the nature of the resulting ester. For example, reaction with methanol (B129727) would produce methyl 4-dimethylamino-2-nitrobenzoate.

Reactant Reagent Product Reference
4-Amino-3-nitrobenzoic acidMethanol, Sulfuric acidMethyl 4-amino-3-nitrobenzoate bond.edu.au
p-Nitrobenzoic acidDiethylaminoethanolDiethylaminoethyl p-nitrobenzoate google.com
Carboxylic acidsAlcohols, DMTMMEsters researchgate.net
Nitrobenzoic acidGlycerol, Acid catalystGlycerol esters of nitrobenzoic acid google.com

Amidation: The carboxyl group can also be converted into an amide by reacting it with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it into an acid chloride or by using a coupling reagent. catalyticamidation.infogoogle.com A variety of amines can be used, leading to the formation of primary, secondary, or tertiary amides. Recent advances in catalytic amidation reactions offer more efficient and environmentally friendly methods for amide bond formation. catalyticamidation.inforesearchgate.net

Reactant Reagent Product Reference
Nitrobenzoic acid1,3-Thiazolidine-2-thione, Condensing agentNitrobenzoic acid amide derivative google.com
Carboxylic acidsAmines, Catalytic systemAmides catalyticamidation.info
N-2-Nitrophenyl hydrazonyl bromidesAminesAmides researchgate.net

Reactions Involving the Nitro and Dimethylamino Moieties

The nitro and dimethylamino groups also exhibit characteristic reactivity, which can be exploited for further functionalization.

Reactions of the Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group under various conditions. Common reducing agents include metals like tin or iron in the presence of acid, or catalytic hydrogenation. libretexts.org This transformation would convert this compound into 2,4-diaminobenzoic acid, a compound with two amino groups that can undergo further reactions. The nitro group can also act as a leaving group in certain nucleophilic aromatic substitution reactions. In some cases, the nitro group can be activated to react with nucleophiles. nih.gov

Reactions of the Dimethylamino Group: The dimethylamino group is an electron-donating group and can influence the reactivity of the aromatic ring. While generally stable, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a base. acs.org It can also direct electrophilic substitution to the ortho and para positions relative to itself, although the presence of the deactivating nitro and carboxyl groups would make further electrophilic substitution on the ring challenging. The dimethylamino group can also be involved in the formation of metal complexes. dergipark.org.tr

Formation of Hybrid Conjugates and Complex Molecular Architectures

The unique electronic and structural characteristics of this compound make it a valuable building block for the synthesis of complex molecular architectures and hybrid conjugates. While specific literature on the direct use of this compound in the formation of hybrid conjugates is limited, the principles of its reactivity can be inferred from related structures, such as 4-(dimethylamino)-3-nitrobenzoic acid, which serves as an intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai The presence of the carboxylic acid function allows for standard amide bond formation or esterification reactions, linking the nitroaromatic core to other molecular fragments, including peptides, polymers, or other pharmacophores.

The formation of such conjugates would typically involve the activation of the carboxylic acid group of this compound, followed by nucleophilic attack from an amine or alcohol component of the partnering molecule. The electron-withdrawing nature of the nitro group can influence the reactivity of the carboxylic acid, potentially requiring specific coupling reagents to achieve high yields. The dimethylamino group, being a strong electron-donating group, can also modulate the electronic properties of the aromatic ring, which may affect reaction conditions and the properties of the resulting conjugate.

Furthermore, the potential for this molecule to engage in non-covalent interactions, such as π-stacking and hydrogen bonding, as seen in the crystal structure of the related compound 2-(dimethylamino)-5-nitrobenzoic acid, suggests its utility in the design of supramolecular assemblies and complex, ordered structures.

Catalysis and Mechanistic Investigations in Derivatization

The efficient derivatization of this compound often relies on catalytic methods to enhance reaction rates and yields, particularly for the formation of ester and amide linkages.

Application of Nucleophilic Catalysts (e.g., 4-(dimethylamino)pyridine) in Reactions

4-(Dimethylaminopyridine) (DMAP) is a highly effective nucleophilic catalyst for a wide array of chemical transformations, most notably in acylation and esterification reactions. organic-chemistry.orgwikipedia.org Its superior catalytic activity compared to pyridine (B92270) is attributed to the resonance stabilization provided by the dimethylamino group. wikipedia.org While direct studies on the DMAP-catalyzed derivatization of this compound are not extensively documented, the principles of DMAP catalysis are broadly applicable.

In a typical esterification reaction using an acid anhydride (B1165640), DMAP acts as an acyl transfer agent, significantly accelerating the process. acs.org This method is particularly advantageous for sterically hindered alcohols and phenols where traditional methods may be inefficient. organic-chemistry.org The use of only a small catalytic amount of DMAP (0.05–2 mol%) can effectively promote the acylation of alcohols with acid anhydrides under solvent-free conditions, offering an environmentally benign and practical approach for large-scale applications. organic-chemistry.org The versatility of DMAP is further highlighted by its use in conjunction with coupling agents for amide bond formation and in the protection of functional groups.

Table 1: General Applications of 4-(Dimethylaminopyridine) in Organic Synthesis

Reaction TypeRole of DMAPTypical Substrates
EsterificationNucleophilic CatalystAlcohols, Phenols
AcylationAcyl Transfer AgentAmines, Alcohols
ProtectionCatalystBoc protection of amines
CouplingReagentAmide couplings with EDC

Mechanistic Elucidation of Key Transformation Steps

The mechanism of DMAP-catalyzed reactions, particularly esterifications with acid anhydrides, has been a subject of detailed investigation. The currently accepted mechanism involves a nucleophilic catalysis pathway. wikipedia.orgnih.gov

The key steps are as follows:

Formation of the Acylpyridinium Ion: DMAP attacks the carbonyl carbon of the acid anhydride in a pre-equilibrium step. This leads to the formation of a highly reactive N-acylpyridinium ion and a carboxylate counter-ion. wikipedia.org

Nucleophilic Attack by the Alcohol: The alcohol substrate then attacks the activated acyl group of the N-acylpyridinium ion. wikipedia.org

Product Formation and Catalyst Regeneration: This attack leads to the formation of the ester product and the protonated form of DMAP. An auxiliary base, if present, then deprotonates the DMAP, regenerating the catalyst for the next cycle. wikipedia.org

Theoretical studies, such as those on the acetylation of tert-butanol, support this nucleophilic pathway as being energetically more favorable than a competing base-catalyzed pathway. nih.gov It has been shown that the reaction is typically first-order with respect to the acid anhydride, the alcohol, and DMAP. nih.gov

Kinetic Studies and Reaction Pathway Analysis

Kinetic analyses of esterification reactions of other benzoic acid derivatives, although employing different catalytic systems, also offer a framework for understanding the potential reaction dynamics. The esterification of benzoic acid itself has been shown to follow first-order kinetics with respect to the acid.

The rate of derivatization of this compound would be influenced by several factors, including the nature of the solvent, the temperature, and the specific coupling agents and catalysts used. The electronic effects of the dimethylamino and nitro substituents on the reactivity of the carboxylic acid group would be a key determinant of the reaction kinetics. The electron-withdrawing nitro group would likely increase the electrophilicity of the carboxyl carbon, potentially accelerating nucleophilic attack. Conversely, the electron-donating dimethylamino group could have a counteracting effect. A detailed kinetic study would be necessary to quantify these effects and to optimize reaction conditions for the efficient synthesis of its derivatives.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. For 4-Dimethylamino-2-nitrobenzoic acid, a comprehensive analysis using various NMR techniques would be essential to map out its atomic connectivity and spatial arrangement.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the methyl protons of the dimethylamino group, and the acidic proton of the carboxylic acid group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the three substituents: the electron-donating dimethylamino group, the electron-withdrawing nitro group, and the carboxylic acid group. The protons of the dimethylamino group would likely appear as a singlet, while the aromatic protons would show a more complex splitting pattern due to their coupling with each other.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carboxyl carbon would resonate at a characteristic downfield position, and the carbons of the methyl groups in the dimethylamino substituent would appear at a more upfield region.

A detailed analysis of the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra would be crucial for the unambiguous assignment of all signals and the confirmation of the compound's primary structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
COOH > 10 Singlet
Aromatic H 7.0 - 8.5 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
COOH 165 - 175
Aromatic C-N 145 - 155
Aromatic C-NO₂ 140 - 150
Aromatic C-COOH 120 - 130
Aromatic C-H 110 - 140

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation

To establish unambiguous connectivity between protons and carbons, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in identifying which aromatic protons are adjacent to each other, helping to piece together the substitution pattern on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons, whose signals are typically better resolved in the ¹H NMR spectrum.

Solid-State NMR Investigations of Molecular Packing

Solid-state NMR (ssNMR) spectroscopy would offer insights into the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are sensitive to the local environment and intermolecular packing. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. By analyzing the chemical shift anisotropies and dipolar couplings, information about the molecular conformation, polymorphism, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice could be obtained.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. FTIR and Raman spectroscopy are complementary techniques that offer a wealth of information about the functional groups present in a molecule and their interactions.

Characteristic Vibrational Modes of Functional Groups

The FTIR and Raman spectra of this compound would be rich with characteristic bands corresponding to its various functional groups.

Carboxylic Acid Group: A strong and broad absorption band for the O-H stretching vibration would be expected in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer form common in carboxylic acids. The C=O stretching vibration would give rise to a very intense band around 1700 cm⁻¹.

Nitro Group: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch (ν_s(NO₂)) between 1335 and 1370 cm⁻¹. These are usually strong bands in both FTIR and Raman spectra.

Dimethylamino Group: The C-N stretching vibration of the dimethylamino group would be observed in the fingerprint region, typically around 1350-1250 cm⁻¹. The C-H stretching and bending vibrations of the methyl groups would also be present.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations would be observed at lower frequencies and are often characteristic of the substitution pattern.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300
C=O stretch ~1700
Nitro Group Asymmetric stretch 1500 - 1560
Symmetric stretch 1335 - 1370
Dimethylamino Group C-N stretch 1250 - 1350
Aromatic Ring C-H stretch >3000

Hydrogen Bonding and Intermolecular Interactions Probed by Vibrational Shifts

The positions and shapes of vibrational bands are sensitive to the molecular environment. Hydrogen bonding, in particular, has a pronounced effect on the stretching frequencies of the involved groups. In this compound, the carboxylic acid groups are expected to form strong intermolecular hydrogen bonds, leading to the characteristic broad O-H stretching band in the FTIR spectrum. The position of the C=O stretching band can also be influenced by the strength of these hydrogen bonds.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound, a classic "push-pull" system, are dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro and carboxylic acid groups attached to the benzene ring. This substitution pattern gives rise to distinct spectroscopic signatures.

The UV-Vis absorption spectrum of molecules like this compound is characterized by electronic transitions between different molecular orbitals. The key transitions for this type of chromophore are typically π → π* and n → π* transitions, as well as intramolecular charge transfer (ICT) bands.

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carboxyl groups, or the nitrogen of the amino group) to a π* antibonding orbital. They are generally of lower intensity than π → π* transitions.

Intramolecular Charge Transfer (ICT) Transitions: Due to the "push-pull" nature of the molecule, with the electron-donating dimethylamino group and electron-withdrawing nitro group, a significant electronic transition involves the transfer of electron density from the donor to the acceptor through the π-conjugated system. This ICT band is often the lowest energy and most intense absorption band, and it is highly sensitive to the solvent environment.

In a related compound, 4-nitrophenol, the absorption peak shifts from 318 nm to 400 nm upon deprotonation in the presence of NaBH4, indicating the formation of the 4-nitrophenolate (B89219) ion and demonstrating the sensitivity of the electronic structure to chemical changes. researchgate.netresearchgate.net For similar aromatic nitro compounds like 2-nitrobenzoic acid and 4-nitrobenzoic acid, UV/Visible spectra are well-documented. nist.govnist.gov The presence of the strong electron-donating dimethylamino group in this compound is expected to cause a significant red-shift (bathochromic shift) of the main absorption band compared to these simpler nitrobenzoic acids, placing it well into the visible region.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Spectral Region Characteristics
π → π* π (aromatic ring) → π* (aromatic ring, NO₂, COOH) UV Region High intensity
n → π* n (O, N) → π* (NO₂, COOH) Near-UV/Visible Region Low intensity, can be obscured by stronger bands

This table is based on theoretical principles and data from analogous compounds.

Molecules with strong intramolecular charge transfer character in the excited state often exhibit fluorescence. The emission properties, such as the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f), are highly dependent on the molecular structure and the environment. The quantum yield, which represents the efficiency of the fluorescence process, is the ratio of photons emitted to photons absorbed.

For many "push-pull" dyes, the fluorescence quantum yield is highly sensitive to solvent polarity. nih.gov For instance, in the analogous compound 4-dimethylamino-4'-nitrostilbene (B1242720), the quantum yield varies dramatically from 0.53 in nonpolar benzene to 0.002 in the highly polar dimethylformamide. omlc.org This quenching of fluorescence in polar solvents is a hallmark of molecules that can form a twisted intramolecular charge transfer (TICT) state. It is expected that this compound would exhibit similar behavior, with a higher fluorescence quantum yield in nonpolar solvents and a significantly lower quantum yield in polar, protic solvents.

The determination of quantum yield is typically performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This effect is particularly pronounced in "push-pull" molecules like this compound. Upon absorption of light, the molecule is promoted to a locally excited (LE) state. In polar solvents, this LE state can undergo a rapid structural relaxation to a highly polar, charge-separated state known as the Twisted Intramolecular Charge Transfer (TICT) state.

The formation of the TICT state involves the rotation of the dimethylamino group relative to the plane of the benzene ring. This twisting leads to a decoupling of the π-systems of the donor and acceptor moieties, resulting in a full charge separation and a large dipole moment in the excited state. Because the TICT state is highly stabilized by polar solvents, its emission is significantly red-shifted compared to the emission from the LE state. However, the radiative decay from the TICT state is often slow, making it susceptible to non-radiative decay pathways, which leads to the observed fluorescence quenching in polar solvents. omlc.org

Studies on analogous molecules like 4-dimethylamino-4'-nitrostilbene (DANS) have shown that the two-photon absorption peak, which corresponds to the S0 → S1 transition, shifts systematically to longer wavelengths (from 834 nm to 892 nm) as the solvent dielectric constant increases, providing clear evidence of strong solvatochromism. researchgate.net This behavior is a direct consequence of the larger dipole moment of the excited state compared to the ground state, which is stabilized more effectively by polar solvents.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₉H₁₀N₂O₄.

The theoretical exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element in the formula.

Table 2: Calculation of Theoretical Exact Mass for C₉H₁₀N₂O₄

Element Number of Atoms Exact Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 9 12.000000 108.000000
Hydrogen (¹H) 10 1.007825 10.078250
Nitrogen (¹⁴N) 2 14.003074 28.006148
Oxygen (¹⁶O) 4 15.994915 63.979660

| Total | | | 210.064058 |

An HRMS measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound that matches this theoretical value within a few parts per million (ppm) would serve to validate its molecular formula. For instance, analysis of various nitrobenzoic acids has been successfully performed using HPLC-MS with a limit of detection in the μg/L range. researchgate.net

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The resulting pattern of fragments is a molecular fingerprint that can be used to confirm the structure.

For this compound (Molecular Weight: 210.18 g/mol ), the fragmentation pattern would be expected to show characteristic losses related to its functional groups:

Loss of a methyl group (-CH₃): A peak at m/z 195, resulting from the cleavage of a methyl group from the dimethylamino moiety. This is a common fragmentation for N,N-dimethylanilines.

Loss of water (-H₂O): A peak at m/z 192, from the carboxylic acid group, particularly under certain ionization conditions.

Loss of hydroxyl radical (-OH): A peak at m/z 193, from the carboxylic acid group. This is a common fragmentation for benzoic acids.

Loss of nitro group (-NO₂): A peak at m/z 164.

Loss of carboxyl group (-COOH): A peak at m/z 165.

Decarboxylation (-CO₂): A peak at m/z 166.

The mass spectrum of the related compound 4-(Dimethylamino)benzoic acid shows a strong molecular ion peak at m/z 165 and a prominent fragment at m/z 148, corresponding to the loss of the hydroxyl group. nih.gov The mass spectrum of 4-Nitrobenzoic acid shows characteristic fragments corresponding to the loss of -OH (m/z 150), -NO₂ (m/z 121), and -COOH (m/z 122). nist.gov The fragmentation of this compound would be a composite of these patterns, providing strong evidence for its structure.

Table 3: Predicted Major Fragments for this compound in EI-MS

m/z Lost Neutral Fragment Formula of Fragment Structure of Fragment
210 - C₉H₁₀N₂O₄ Molecular Ion
195 CH₃ C₈H₇N₂O₄ [M-CH₃]⁺
193 OH C₉H₉N₂O₃ [M-OH]⁺
165 COOH C₈H₁₀N₂O₂ [M-COOH]⁺

This table is based on established fragmentation rules and data from analogous compounds. chemguide.co.ukmiamioh.edu

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. fzu.cz This method is crucial for determining the crystal structure, including the unit cell dimensions, space group, and the exact positions of atoms, which in turn allows for a detailed analysis of molecular conformation and intermolecular interactions. fzu.cz The diffraction of X-rays by a crystal provides a unique pattern of intensities and positions, which can be used to generate a three-dimensional map of the electron density within the unit cell. fzu.cz

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of a co-crystal containing 2-nitrobenzoic acid reveals an orthorhombic crystal system. nih.gov The specific space group was determined, providing insight into the symmetry elements present in the crystal lattice. nih.gov

Below is a table summarizing the unit cell parameters for a co-crystal of 2-nitrobenzoic acid:

Parameter Value
Crystal SystemOrthorhombic nih.gov
a14.2945 (4) Å nih.gov
b8.0115 (3) Å nih.gov
c19.0962 (5) Å nih.gov
V2186.91 (12) ų nih.gov
Z4 nih.gov
Data obtained for a co-crystal of sulfamethazine (B1682506) and 2-nitrobenzoic acid at 200 K.

Molecular Conformation and Intermolecular Packing Arrangements

In a co-crystal structure involving 2-nitrobenzoic acid, the molecule, along with sulfamethazine, forms a heterodimer. nih.gov The dihedral angle between the pyrimidine (B1678525) ring and the phenyl ring of the sulfamethazine molecule is a notable feature of its conformation. nih.gov The packing of these molecules in the crystal lattice is primarily driven by hydrogen-bonding interactions, leading to the formation of two-dimensional sheet structures. nih.gov

Precise Characterization of Hydrogen Bonds and Other Non-Covalent Interactions

Hydrogen bonds play a critical role in the crystal packing of structures containing nitrobenzoic acids. In a co-crystal with sulfamethazine, the 2-nitrobenzoic acid molecule participates in a cyclic R²₂(8) hydrogen-bonded heterodimer. nih.gov This involves an intermolecular amide–carboxylic acid N—H⋯O hydrogen bond and a carboxylic acid–pyrimidine O—H⋯N hydrogen bond. nih.gov Additionally, secondary aniline (B41778) N—H⋯O(sulfone) hydrogen-bonding associations contribute to the formation of a two-dimensional structure. nih.gov It is also noted that in this particular co-crystal, there are no significant π–π stacking interactions present. nih.gov

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of materials as a function of temperature. mineralstech.com TGA measures the change in mass of a sample as it is heated, providing information on phenomena like dehydration, dehydroxylation, and decomposition. mineralstech.com DSC, on the other hand, measures the difference in heat flow between a sample and a reference, allowing for the determination of thermal transitions such as melting and crystallization. mineralstech.com

Investigation of Thermal Transitions and Phase Behavior

Studies on nitrobenzoic acid isomers using DSC have shown a single exothermic decomposition stage occurring between 250-400 °C. scielo.br The onset temperature for this decomposition varies among the isomers. scielo.br For instance, the thermal stability of nitrobenzoic acid isomers at elevated temperatures has been observed to follow a specific order. scielo.brdoaj.org Thermal analysis of a co-crystal of 2-methylimidazolium and 4-nitrobenzoic acid revealed two endothermic peaks, indicating specific phase transitions. nih.gov The investigation of thermal decomposition kinetics helps in understanding the reaction mechanisms and assessing the thermal hazards of such compounds. scielo.brdoaj.org

Below is a table summarizing key thermal analysis findings for nitrobenzoic acid isomers:

Analysis/Parameter Observation
DSC Exothermic StageOne stage between 250-400 °C for nitrobenzoic acid isomers scielo.br
Enthalpy of Decomposition (ΔH)335.61-542.27 J g⁻¹ for nitrobenzoic acid isomers scielo.br
Apparent Activation Energy (o-nitrobenzoic acid)131.31 kJ mol⁻¹ scielo.brdoaj.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. arxiv.orgarxiv.org By approximating the complex many-body electronic wavefunction with the electron density, DFT offers a balance between computational cost and accuracy. arxiv.orgarxiv.org

Geometry Optimization and Ground State Electronic Structure

The initial step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. stackexchange.com For 4-Dimethylamino-2-nitrobenzoic acid, this involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. stackexchange.com This optimized geometry represents the molecule's structure in its electronic ground state, providing the foundation for all subsequent property calculations. Theoretical studies on similar molecules, like 4-(Dimethylamino) Benzaldehyde, have successfully used DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to obtain optimized geometries that are in good agreement with experimental data. conicet.gov.ar The ground state electronic structure describes the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. Conversely, the LUMO is the innermost empty orbital and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. researchgate.netschrodinger.com A smaller gap suggests higher reactivity and a greater ease of electronic transition. researchgate.netschrodinger.com

For this compound, the spatial distribution of these orbitals reveals important details about its reactivity. The HOMO is expected to be localized primarily on the electron-donating dimethylamino group and the aromatic ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the carboxylic acid moiety. This separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation, a characteristic feature of push-pull systems.

Computational studies on related molecules, such as p-N,N-(dimethylamino) benzoic acid derivatives, have utilized DFT to calculate HOMO and LUMO energies and visualize their spatial distributions to assess their potential in applications like dye-sensitized solar cells. researchgate.net

Table 1: Frontier Molecular Orbital Data for this compound (Illustrative)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -2.5
HOMO-LUMO Gap 4.0

Note: These are illustrative values and would be determined by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. libretexts.org These maps are generated by calculating the electrostatic potential at the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.orgresearchgate.net

For this compound, the MEP map would show a region of high negative potential around the oxygen atoms of the nitro and carboxyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the methyl groups of the dimethylamino function would exhibit a positive potential, indicating sites for potential nucleophilic interaction. wuxiapptec.com This analysis of charge distribution is invaluable for predicting intermolecular interactions and the sites of chemical reactions. wuxiapptec.comresearchgate.net

Conceptual DFT Descriptors for Reactivity Prediction

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using derivatives of the electronic energy. nih.gov These descriptors offer a quantitative measure of a molecule's reactivity.

Key conceptual DFT descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. researchgate.net

Global Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

By calculating these descriptors for this compound, a more nuanced understanding of its reactivity profile can be achieved, allowing for predictions of its behavior in various chemical environments. rsc.org

Non-Linear Optical (NLO) Property Predictions

Molecules with significant charge-transfer characteristics, like this compound, are often candidates for materials with non-linear optical (NLO) properties. ias.ac.in These materials interact with intense light in a non-linear fashion, leading to phenomena like frequency doubling, which is essential for various photonic and optoelectronic applications. nih.gov

Calculation of Molecular Hyperpolarizabilities (β) and Bulk Susceptibilities (χ⁽³⁾)

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the third-order susceptibility (χ⁽³⁾) is related to the third-order NLO response at the macroscopic level. ias.ac.innih.gov

Computational methods, particularly time-dependent DFT (TD-DFT), are employed to calculate these properties. nih.gov For this compound, the presence of a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro) connected through a π-conjugated system is expected to give rise to a significant first hyperpolarizability (β). scirp.orgresearchgate.net Calculations on similar organic molecules have shown that DFT methods can provide reliable predictions of NLO properties. researchgate.netscirp.orgrug.nl

Table 2: Calculated NLO Properties of this compound (Illustrative)

Property Calculated Value
First Hyperpolarizability (β) High (specific value dependent on calculation)
Third-Order Susceptibility (χ⁽³⁾) Significant (specific value dependent on calculation)

Note: These are qualitative predictions. Actual values would be obtained from specific TD-DFT calculations.

Theoretical Understanding of Charge Transfer Mechanisms in NLO Response

The nonlinear optical (NLO) properties of organic molecules like this compound are fundamentally linked to their intramolecular charge transfer (ICT) characteristics. rsc.org This compound features a classic "push-pull" architecture, with the dimethylamino (-N(CH₃)₂) group acting as a strong electron donor and the nitro (-NO₂) group serving as a potent electron acceptor, both attached to a π-conjugated phenyl ring system.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull systems, the HOMO is typically localized on the electron-donating group and the phenyl ring, while the LUMO is concentrated on the electron-accepting group. This transition results in a significant redistribution of electron density, creating an excited state with a much larger dipole moment than the ground state. nih.gov This change in dipole moment upon excitation is a key determinant of the second-order NLO response.

A widely accepted model to describe the charge transfer process in similar molecules is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov According to this concept, the molecule initially excites to a Franck-Condon or locally excited (LE) state. Subsequently, in polar solvents, the molecule can relax into a lower-energy, charge-separated TICT state. This relaxation involves the torsional twisting of the dimethylamino group relative to the plane of the phenyl ring. This rotation decouples the p-orbitals of the donor group from the π-system of the ring, which facilitates a more complete charge separation and stabilizes the charge transfer state. rsc.org The efficiency of this process is highly sensitive to the polarity and viscosity of the surrounding solvent environment. rsc.org In highly polar solvents, the formation of the TICT state is often barrierless, while in nonpolar environments, this pathway may be energetically unfavorable. rsc.org

The table below outlines the key molecular orbitals and electronic states involved in the charge transfer mechanism, as theoretically predicted for push-pull nitroaromatic compounds.

FeatureDescription
Electron Donor Group 4-Dimethylamino (-N(CH₃)₂)
Electron Acceptor Group 2-Nitro (-NO₂)
π-Conjugated System Benzene (B151609) Ring
HOMO Localization Primarily on the dimethylamino group and phenyl ring
LUMO Localization Primarily on the nitro group and phenyl ring
Primary Electronic Transition HOMO → LUMO
Locally Excited (LE) State Initial excited state with planar or near-planar geometry
Twisted Intramolecular Charge Transfer (TICT) State Stabilized, charge-separated state achieved via rotation of the dimethylamino group

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics and intermolecular interactions in various environments. nih.govajchem-a.com

Conformational Landscape and Dynamic Behavior in Different Environments

The conformational flexibility of this compound is primarily governed by the rotation around three key single bonds, defined by specific dihedral angles:

C3-C4-N-C(methyl): Torsion of the dimethylamino group.

C1-C2-N-O: Torsion of the nitro group.

C2-C1-C(carboxyl)-O: Torsion of the carboxylic acid group.

Conformational analysis helps in understanding the energetics and stability of different spatial arrangements (rotamers). lumenlearning.com The steric hindrance between the bulky dimethylamino, nitro, and carboxylic acid groups, particularly due to their ortho and meta positioning, plays a crucial role in defining the most stable conformers. The planarity of the molecule is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing effect of steric repulsion between the substituent groups (favoring non-planar structures).

In different environments, the dynamic behavior changes:

In the Gas Phase: The molecule's conformation is determined solely by intramolecular forces. The preferred geometry would likely involve a twisted arrangement of all three substituent groups to minimize steric clash.

In Nonpolar Solvents: The behavior is similar to the gas phase, with van der Waals interactions having a minor influence on the conformational equilibrium.

In Polar Solvents: The environment significantly impacts the conformational landscape. Polar solvent molecules can stabilize conformers with larger dipole moments. For instance, the charge-separated TICT state, characterized by a twisted dimethylamino group, is significantly stabilized by polar solvents, thus influencing the dynamic equilibrium between the LE and TICT states. rsc.org Furthermore, the carboxylic acid group can form hydrogen bonds with protic solvents, influencing its orientation relative to the ring.

The following table summarizes the key torsional angles and their expected influence on the molecule's conformation.

Dihedral AngleDescriptionExpected Behavior
C3-C4-N-C(methyl) Rotation of the dimethylamino groupTwists out of the ring plane to minimize steric hindrance and facilitate charge transfer in the excited state.
C1-C2-N-O Rotation of the nitro groupTwists out of the ring plane to alleviate steric strain with the adjacent carboxylic acid group.
C2-C1-C(carboxyl)-O Rotation of the carboxylic acid groupOrientation is influenced by intramolecular hydrogen bonding with the ortho-nitro group and intermolecular interactions with the solvent.

Intermolecular Interactions in Solution and Solid States

The nature of intermolecular interactions is critical for understanding the properties of this compound in condensed phases.

In Solution: The molecule can engage in several types of interactions with solvent molecules. The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (-OH) and acceptor (C=O). In protic solvents like water or alcohols, it will readily form strong hydrogen bonds. The nitro group can also act as a hydrogen bond acceptor. In aprotic polar solvents, strong dipole-dipole interactions will dominate. These solute-solvent interactions are crucial for solubility and can influence the rates of chemical reactions and photophysical processes. acs.org

A summary of potential intermolecular interactions is provided in the table below.

Interaction TypeParticipating GroupsEnvironmentSignificance
Strong Hydrogen Bonding Carboxylic acid (-COOH) with itself (dimerization) or with protic solventsSolid State, Protic SolventsPrimary driving force for crystal packing and strong solute-solvent interaction.
Weak Hydrogen Bonding Phenyl/Methyl C-H with Nitro/Carboxyl OSolid State, SolutionContribute to the stability of the crystal lattice and influence molecular conformation. researchgate.net
Dipole-Dipole Interactions -NO₂, -N(CH₃)₂, -COOHSolid State, Polar SolventsInfluence crystal packing and solubility in polar media.
Van der Waals Forces Entire MoleculeAll EnvironmentsGeneral attractive forces contributing to molecular cohesion.

Supramolecular Chemistry and Crystal Engineering

Crystal Packing Architectures and Their Modulations

The interplay of hydrogen bonding, halogen bonding, and other weaker interactions like π-π stacking dictates the final three-dimensional arrangement of molecules in the crystal, known as the crystal packing. This packing determines the macroscopic properties of the crystal.

Through the judicious selection of co-formers, 4-Dimethylamino-2-nitrobenzoic acid can be guided to form supramolecular frameworks of varying dimensionality.

One-Dimensional (1D) Frameworks: Strong, directional interactions, such as the acid-pyridine heterosynthon, can link molecules into chains or ribbons. For example, in the cocrystal of 2-chloro-4-nitrobenzoic acid with nicotinamide, the molecules associate to form a ribbon architecture. nih.gov

Two-Dimensional (2D) Frameworks: These 1D chains can be further assembled into 2D layers through weaker secondary interactions. In cocrystals of caffeine (B1668208) with nitrobenzoic acids, both flat and corrugated 2D layer structures have been observed, held together by a combination of hydrogen bonds and π-π stacking. rsc.org The construction of stable 2D supramolecular organic frameworks (SOFs) with periodic pore structures has also been achieved using host-guest interactions. rsc.org

Three-Dimensional (3D) Frameworks: The interconnection of 2D layers via additional hydrogen or halogen bonds can lead to the formation of complex 3D networks. nih.gov For instance, studies of isomeric cocrystals of 6-methyl-quinoline with different chloro-nitro-benzoic acids showed the formation of varied architectures, including a 3D network, demonstrating how subtle changes in substituent positions can drastically alter the final framework. nih.gov

The ultimate structure and form of a crystal are highly sensitive to the specific co-former used and the placement of substituents on the molecular building blocks.

Influence of Co-formers: The choice of co-former is the most critical factor in modulating the crystal architecture. Co-formers introduce new functional groups and steric profiles, leading to different hydrogen or halogen bonding patterns. This can alter the dimensionality of the resulting framework and change the physical properties of the cocrystal, such as its melting point and thermal stability. nih.gov The relative pKa of the acid and the co-former can determine whether the product is a cocrystal or a salt, which have fundamentally different interaction patterns. veranova.com For example, a study on caffeine cocrystals showed that different co-formers led to structures ranging from 2D layers to 3D interlocked packing, which in turn affected their mechanical properties, causing some to be flexible and others to be brittle. rsc.org

Influence of Substituents: Even minor changes to the molecular structure, such as the position of the nitro or dimethylamino groups, can have a profound impact on crystal packing. Isomers often exhibit different crystal structures because the altered positioning of functional groups changes their ability to form specific hydrogen bonds or engage in other intermolecular interactions. A comparative study of four isomeric cocrystals formed between 6-methyl-quinoline and various chloro-nitro-benzoic acids revealed that each system adopted a unique packing arrangement—a layer structure, a column, another distinct layer type, or a 3D network—solely due to the different placement of the chloro and nitro substituents on the benzoic acid ring. nih.gov This highlights the high degree of control that can be exerted over supramolecular assembly through subtle molecular modification.

Polymorphism and Pseudopolymorphism Studies

Comprehensive searches of scientific literature and crystallographic databases have revealed a notable absence of published research on the polymorphism and pseudopolymorphism of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed through the inclusion of solvent molecules (solvates) or water (hydrates), are critical areas of study in crystal engineering and pharmaceutical sciences. These phenomena can significantly influence the physicochemical properties of a compound, including its solubility, melting point, stability, and bioavailability.

Despite the recognized importance of such studies, to date, there are no publicly available reports detailing the successful isolation and characterization of different polymorphic or pseudopolymorphic forms of this compound. Consequently, there is no crystallographic data, such as unit cell parameters, space groups, or detailed structural analyses, to present in data tables.

The lack of information suggests that either the compound exists in a single stable crystalline form under typical crystallization conditions, or that comprehensive screening for alternative forms has not yet been undertaken or published. Further research, including systematic crystallization studies using a variety of solvents and techniques (e.g., slow evaporation, cooling crystallization, and anti-solvent addition), would be necessary to explore the potential for polymorphism and pseudopolymorphism in this compound. Such investigations would be invaluable in fully characterizing its solid-state properties and understanding its behavior at a molecular level.

Applications in Advanced Materials Science

Non-Linear Optical (NLO) Materials Development

Organic NLO materials are crucial for applications in high-speed information processing, optical computing, and the protection of sensors and human eyes from intense laser radiation. researchgate.netrsc.org The performance of these materials is rooted in their molecular structure, which facilitates the delocalization of π-electrons across the molecule, leading to large changes in polarizability under an applied electric field. ias.ac.in

Second Harmonic Generation (SHG) is a non-linear optical process where two photons of the same frequency interact with a non-linear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. ucsd.eduthorlabs.com This phenomenon is highly dependent on the material's symmetry; it is forbidden in centrosymmetric media but allowed in non-centrosymmetric materials. ucsd.edu

For an organic molecule to exhibit strong SHG activity in a crystalline state, it must crystallize in a non-centrosymmetric space group. rsc.org The efficiency of SHG can be significantly enhanced in thin films by using structures like heterostructure cavities or guided-mode resonance resonators, which localize the electromagnetic field. aps.orgaps.org The fabrication of high-quality thin films, often on substrates like lithium niobate, is a key area of research for creating integrated nonlinear photonic devices. arxiv.orgarxiv.orgrsc.org While organic crystals like DAST (trans-4-[4-(dimethylamino)-N-methylstilbazolium] p-tosylate) are known to be highly efficient for SHG, specific SHG efficiency values for 4-Dimethylamino-2-nitrobenzoic acid crystals or thin films are not documented in the current literature. researchgate.netnih.gov

Third-order NLO effects arise from the intensity-dependent refractive index and absorption coefficient of a material. cleanenergywiki.orgresearchgate.net These phenomena include self-defocusing, where a material's refractive index decreases with increasing light intensity, causing a laser beam to spread out, and reverse saturable absorption (RSA), where the absorption of light increases at higher intensities.

Both self-defocusing and RSA are mechanisms that can lead to optical limiting. scirp.org An optical limiter is a device that exhibits high transmittance at low input light intensities but low transmittance at high intensities, thereby protecting sensitive equipment from damage by high-power laser beams. researchgate.net The third-order NLO susceptibility (χ(3)) is a key figure of merit that quantifies these effects. ias.ac.in

Studies on related compounds demonstrate these principles effectively. For example, 4-Nitrobenzoic acid (4-NBA) single crystals have been shown to exhibit both reverse saturable absorption and self-defocusing. ias.ac.in Similarly, solutions of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate have been investigated for their optical limiting behavior, showing that the effect arises from a large non-linear refractive index. scirp.orgscite.ai

Table 1: Third-Order NLO Properties of an Analogous Compound This table presents data for a compound structurally related to the subject of this article to illustrate typical NLO properties.

Compound Wavelength (nm) Nonlinear Refractive Index (n₂) (cm²/W) Nonlinear Absorption (β) (cm/W) Third-Order Susceptibility (χ(³)) (esu)
4-Nitrobenzoic acid 650 -1.13 x 10⁻¹⁰ 1.98 x 10⁻⁵ 1.15 x 10⁻⁸

Data sourced from reference ias.ac.in.

The transition from a promising NLO material to a functional device requires sophisticated fabrication techniques. Creating optical waveguides, which confine light to a microscopic path, is essential for integrated optics and fiber-optic communications. scispace.com For organic crystals, this can be challenging.

Methods for fabricating organic crystal waveguides include:

Precision Polishing: Mechanically polishing a bulk crystal down to a thin-film waveguide. scispace.com

Photolithography and Etching: Using standard semiconductor fabrication processes to create ridge waveguides. This may involve protecting the organic crystal with a layer like poly(methylmethacrylate) (B3431434) before applying photoresists and using reactive ion etching (RIE). researchgate.net

Photobleaching: Using light, often from a UV or visible laser, to degrade the material in specific areas, thereby reducing its refractive index to create a cladding around a waveguide channel. researchgate.net

Materials like DAST have been successfully fabricated into waveguides for electro-optic modulators, demonstrating the potential for high-speed applications. researchgate.netresearchgate.net However, the fabrication of devices specifically using this compound has not been reported.

Chemosensors and Fluorescent Probes

Fluorescent chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a change in their fluorescence properties. instras.com They are highly valued for their sensitivity and utility in fields from environmental monitoring to clinical diagnostics. rsc.org The design of these sensors often leverages the same "push-pull" electronic structures found in NLO materials.

The fundamental design of a fluorescent sensor involves three components: a fluorophore (the light-emitting unit), a receptor (the site that binds the analyte), and a linker connecting them. In many push-pull molecules, these components are integrated into a single molecular framework. The interaction of the analyte with the receptor site modulates the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal. nih.gov

Key design strategies include:

Receptor Choice: The receptor must be selective for the target analyte. For instance, boronic acids are commonly used as receptors for saccharides (sugars), as they form stable complexes. rsc.org

Fluorophore Selection: The fluorophore should have favorable photophysical properties, such as a high quantum yield and a large Stokes shift (the separation between absorption and emission maxima).

Signaling Mechanism: The binding event must trigger a clear change in fluorescence, such as turning "on" or "off," a color shift (ratiometric sensing), or a change in fluorescence lifetime. nih.gov This is achieved through mechanisms like PET, ICT, or FRET.

While no sensors specifically based on this compound are documented, the synthesis of fluorescent probes often involves combining donor-acceptor structures with specific binding sites. researchgate.net

These three mechanisms are the pillars of fluorescent sensor design.

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor has a frontier molecular orbital (either HOMO or LUMO) that allows for electron transfer with the excited fluorophore, quenching its fluorescence. youtube.com When the analyte binds to the receptor, the energy level of this orbital is altered, inhibiting the electron transfer and "turning on" the fluorescence. rsc.org This is a common "off-on" switching mechanism.

Intramolecular Charge Transfer (ICT): ICT is intrinsic to push-pull molecules. Upon photoexcitation, there is a significant shift of electron density from the donor to the acceptor group, creating a highly polar excited state. rsc.org The energy of this ICT state, and thus the color of the fluorescence, is highly sensitive to the local environment's polarity and the presence of analytes that might interact with the donor or acceptor groups. nih.govresearchgate.net For example, the interaction of the ICT probe 4'-dimethylamino-2,5-dihydroxychalcone with DNA causes a dramatic enhancement and blue-shift of its fluorescence, indicating its insertion into the DNA helix. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two different fluorophores: a "donor" and an "acceptor." nih.govnih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. youtube.comyoutube.com A FRET-based sensor can be designed where binding of an analyte causes a conformational change in the molecule, bringing the donor and acceptor closer together or pushing them further apart. This change in distance alters the FRET efficiency, resulting in a ratiometric change in the emission from the donor and acceptor, which is a highly reliable sensing signal. mdpi.com

Development of Ratiometric and Two-Photon Fluorescent Probes

The intrinsic photophysical properties of aromatic systems with donor-acceptor character make them prime candidates for the construction of fluorescent probes. The development of ratiometric and two-photon probes represents a significant advancement in sensing and imaging technologies, offering benefits like built-in self-calibration and deeper tissue penetration for biological imaging.

Ratiometric probes operate by exhibiting a shift in fluorescence wavelength upon interaction with an analyte, allowing for quantification based on the ratio of fluorescence intensities at two different wavelengths. This minimizes errors from probe concentration, photobleaching, and instrumental variations. Two-photon fluorescence, a nonlinear optical process where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons, is particularly advantageous for bioimaging. rsc.org It allows for excitation with near-infrared (NIR) light, which penetrates deeper into biological tissues with reduced scattering and autofluorescence. rsc.orgnih.gov

While direct applications of this compound in this area are emerging, its structural analogue, 4-N,N-dimethylamino benzoic acid, provides insight into its potential. Adducts of 4-N,N-dimethylamino benzoic acid have been studied as fluorescent probes. nih.gov These molecules exhibit a large Stokes shift, indicative of the formation of a twisted intramolecular charge transfer (TICT) state, a phenomenon crucial for designing environment-sensitive probes. nih.gov The fluorescence of these derivatives is highly dependent on solvent polarity, with a red-shifted emission observed in more polar environments. nih.gov

The presence of the electron-withdrawing nitro group in this compound, in addition to the dimethylamino donor, would be expected to enhance the intramolecular charge transfer (ICT) character and further red-shift the emission, potentially into the visible or even near-infrared range, a desirable feature for biological probes. The 2-nitrobenzyl scaffold is a well-known photolabile caging group that can release protons or other molecules upon irradiation. researchgate.net This suggests that probes derived from this compound could potentially be designed as photo-activatable or "caged" sensors.

Table 1: Spectral Properties of Fluorescent Probes Based on 4-N,N-dimethylamino benzoic acid Derivatives

This table presents the spectral properties of adducts of 4-N,N-dimethylamino benzoic acid with sterically hindered amines, which serve as a model for the potential behavior of probes derived from this compound.

Derivative TypeAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Key ObservationSource
Ester Adducts295-315330-360Red-shifted fluorescence (460-475 nm) in polar solvents. nih.gov
Amide Adducts295-315330-360Large Stokes shift (~6,000 cm⁻¹) indicating TICT state formation. nih.gov

Detection of Specific Chemical Species (e.g., metal ions, thiols, pH variations)

The functional groups of this compound provide multiple handles for designing selective chemosensors. The carboxylic acid group can act as a binding site for metal ions, while the electron-rich dimethylamino group and the electron-deficient nitro group can modulate the electronic properties of the molecule upon analyte binding, leading to a detectable fluorescent or colorimetric response.

Metal Ion Detection: The carboxylate group can coordinate with a variety of metal ions. Upon coordination, the electronic structure of the benzoic acid ring would be perturbed, leading to changes in the ICT process between the dimethylamino and nitro groups. This could manifest as a turn-on, turn-off, or ratiometric change in fluorescence, forming the basis for a metal ion sensor.

Thiol Detection: While the molecule itself does not have a direct reactive site for thiols, it can be incorporated into systems designed for thiol detection. For instance, the nitro group can be used to quench the fluorescence of a nearby fluorophore. A reaction with a thiol could cleave a linker, separating the quencher from the fluorophore and restoring fluorescence. This principle is used in some probes where the reduction of a nitro group by species associated with cellular redox state leads to a fluorescent signal.

pH Variations: The carboxylic acid and dimethylamino groups are both pH-sensitive. The protonation state of the carboxylate (pKa typically ~3-5) and the dimethylamino group (pKa can vary) will change with pH. This change in protonation dramatically alters the molecule's electronic properties and, consequently, its fluorescence. This dual sensitivity could be exploited to create pH probes that operate across different pH ranges. The photolysis of related compounds like 2-nitrobenzaldehyde (B1664092) is known to cause a pH decrease by releasing a proton, a mechanism that could be adapted for light-induced pH modulation. researchgate.net

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly tunable by choosing appropriate metal nodes and organic linkers. bohrium.comossila.com

Ligand Properties of this compound in Metal Coordination

This compound is a highly promising ligand for the synthesis of functional MOFs. Its key properties as a ligand include:

Coordination Site: The primary coordination site is the carboxylate group, which can bind to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), influencing the dimensionality and topology of the resulting framework.

Functional Groups: The dimethylamino and nitro groups are typically not involved in the primary coordination to the metal center but remain available as functional sites within the MOF pores. The electron-donating dimethylamino group can act as a Lewis base site, while the electron-withdrawing nitro group can enhance the Lewis acidity of the framework or participate in specific host-guest interactions.

Modulation of Electronic Properties: The donor-acceptor nature of the ligand can be used to tune the electronic bandgap of the MOF, which is crucial for applications in photocatalysis and sensing. The presence of these groups can also impart fluorescent properties to the MOF itself. Research has shown that incorporating amino-functionalized carboxylate ligands can lead to MOFs with interesting fluorescence properties. frontiersin.org

The use of high-valent metal cations (such as Zr⁴⁺, Ti⁴⁺) with carboxylate ligands is known to produce MOFs with exceptional chemical and thermal stability. nih.gov The combination of this compound with such cations could lead to robust frameworks with tailored functionalities.

Construction of MOFs and Covalent Organic Frameworks (COFs)

The self-assembly of metal ions with 4-Dimethylamino-2-nitrobenzoate linkers under solvothermal or other synthetic conditions can lead to the formation of new MOFs. The final structure would depend on the coordination preference of the metal ion, the reaction conditions (temperature, solvent), and the geometry of the ligand. The presence of the bulky dimethylamino and nitro groups could influence the packing of the ligands and the resulting pore size and shape of the MOF.

While MOFs are built on coordination bonds, Covalent Organic Frameworks (COFs) are constructed entirely from strong covalent bonds. Although the carboxylic acid group of this compound is not typically used for forming the primary linkages in COFs (which are often boronate esters or imines), the molecule could be chemically modified. For example, the aromatic ring could be functionalized with aldehydes or amines to make it suitable as a building block for imine-linked COFs, with the nitro and dimethylamino groups serving as pore-wall functionalities.

Integration into Polymer Matrices for Functional Materials

Incorporating functional small molecules into polymer matrices is a common strategy to create materials with combined properties, such as the processability of polymers and the specific function (e.g., sensing, UV-absorption) of the additive.

Investigation of Compound Behavior in Polymer Environments

When this compound or its derivatives are dispersed within a polymer matrix, their behavior is influenced by the polarity and rigidity of the surrounding polymer chains. Studies on the related 4-N,N-dimethylamino benzoic acid have shown that its fluorescence properties are maintained and can even be enhanced in polymer matrices like poly(methyl methacrylate) (PMMA), polystyrene (PS), and poly(vinyl chloride) (PVC). nih.gov

Table 2: Fluorescence Quenching of 4-N,N-dimethylamino benzoic acid-based Probes in Different Media

This table illustrates the influence of the environment on the intramolecular quenching efficiency of probes based on a structural analogue of the title compound. The quenching efficiency is a measure of how effectively the fluorescence is suppressed by internal processes.

MediumIntramolecular Quenching Efficiency (Φ(NX)/Φ(NO))Implication for Polymer IntegrationSource
Solution1-3Low efficiency limits application for monitoring radical processes. nih.gov
Polymer Matrices (PMMA, PS, PVC)up to 8Higher efficiency suggests suitability for applications as sensors embedded in polymers. nih.gov

The rigid polymer environment can restrict the intramolecular rotations of the embedded molecule. For a molecule like this compound, which likely exhibits a TICT state, this restriction can suppress non-radiative decay pathways and enhance fluorescence quantum yield. This makes such polymer-dopant systems promising for applications like solid-state sensors or light-emitting materials. The compatibility of the molecule with the polymer matrix is crucial and depends on intermolecular forces. The carboxylic acid group, for instance, could form hydrogen bonds with polar polymers, ensuring a more uniform dispersion. Such functionalized polymers could find use in creating sensing films or membranes.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of nitrobenzoic acid derivatives often involves the nitration of a corresponding benzoic acid or the oxidation of a nitrotoluene. orgsyn.orgorgsyn.org For instance, the synthesis of m-nitrobenzoic acid can be achieved by the nitration of benzoic acid using a mixture of nitric and sulfuric acids. orgsyn.orgtruman.edu Another route involves the oxidation of p-nitrotoluene to p-nitrobenzoic acid. orgsyn.org

Current methods for producing substituted nitroaromatic compounds can sometimes lack the desired regioselectivity and may require harsh reaction conditions. Future research into the synthesis of 4-Dimethylamino-2-nitrobenzoic acid is likely to focus on developing more efficient and selective methodologies. This could involve the exploration of novel catalytic systems, including enzymatic catalysis, which could offer higher selectivity and milder reaction conditions. nih.gov The development of continuous flow reactors could also enhance the safety and scalability of nitration reactions. Furthermore, a "traceless nitro group directing strategy" is an emerging concept in organic synthesis that could inspire new, more modular routes to complex molecules derived from nitro compounds. nih.gov

Synthetic Approach Potential Advantages Key Research Focus
Catalytic NitrationHigher selectivity, milder conditions, reduced wasteDevelopment of novel organocatalysts or transition-metal catalysts.
BiocatalysisHigh chemo-, regio-, and stereoselectivity; environmentally benign.Identification and engineering of enzymes for aromatic nitration.
Flow ChemistryEnhanced safety, scalability, and process control.Optimization of reactor design and reaction parameters for continuous production.
Novel Directing GroupsImproved control over substitution patterns.Design of new directing groups for precise functionalization of the aromatic ring.

Application of Advanced In-Situ Characterization Techniques

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its derivatives. Advanced in-situ characterization techniques are poised to play a pivotal role in this endeavor. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. acs.org

For nitroaromatic compounds, techniques like Surface-Enhanced Raman Scattering (SERS) have shown high sensitivity for detection, which could be adapted for reaction monitoring. acs.org Mass spectrometry techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for identifying and quantifying nitroaromatic compounds and their byproducts, offering insights into reaction pathways and impurity profiles. nih.gov The application of these techniques in real-time could enable precise control over reaction conditions to maximize yield and purity.

Technique Information Gained Potential Impact on Research
In-situ FTIR/RamanReal-time monitoring of functional group transformations.Optimization of reaction endpoints and prevention of side reactions.
SERSHigh-sensitivity detection of reaction intermediates.Elucidation of complex reaction mechanisms.
Process Analytical Technology (PAT)Continuous analysis and control of manufacturing processes.Improved consistency and quality of the final product.

Integration of Machine Learning and Artificial Intelligence in Material Design

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules. researchgate.net The integration of machine learning (ML) and artificial intelligence (AI) represents the next frontier in the rational design of new materials based on the this compound scaffold. By training algorithms on existing experimental and computational data, ML models can predict the physicochemical and biological properties of novel derivatives with high accuracy.

This predictive power can significantly accelerate the discovery of new functional materials. For example, AI could be used to screen virtual libraries of compounds derived from this compound to identify candidates with desirable electronic, optical, or pharmacological properties. This approach would streamline the research process by prioritizing the synthesis and testing of the most promising molecules, saving time and resources.

Exploration of New Functional Material Applications Beyond Current Scope

While this compound has been utilized as an intermediate in the synthesis of potential pharmaceuticals, its inherent molecular structure suggests a broader range of applications in materials science. The presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group on the benzoic acid framework creates a "push-pull" system, which can lead to interesting optical and electronic properties.

For instance, related nitrobenzoic acids, such as 4-nitrobenzoic acid, have been used to improve the efficiency of quantum dot solar cells by modifying electrode surfaces. wikipedia.org This suggests that this compound could be investigated for similar applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or nonlinear optical materials. Furthermore, its structure could serve as a versatile building block for the synthesis of novel polymers or metal-organic frameworks (MOFs) with unique functional properties.

Potential Application Area Underlying Principle Example of Related Research
Organic Electronics"Push-pull" electronic structure influencing charge transport and optical properties.Use of 4-nitrobenzoic acid in quantum dot solar cells. wikipedia.org
Nonlinear OpticsLarge molecular hyperpolarizability due to intramolecular charge transfer.Design of organic chromophores for second-harmonic generation.
Functional PolymersIncorporation of the polar monomer into polymer chains.Synthesis of polymers with high refractive index or specific sensing capabilities.
Metal-Organic FrameworksCarboxylic acid group for linking metal nodes.Creation of porous materials for gas storage or catalysis.

Interdisciplinary Collaborations for Translational Chemical Research

The journey of a molecule from the laboratory to a real-world application is often complex and requires a multidisciplinary approach. Future research on this compound would greatly benefit from collaborations between chemists, biologists, physicists, and engineers. For example, its use as a scaffold for new therapeutic agents would necessitate close collaboration between synthetic organic chemists and pharmacologists to design, synthesize, and evaluate the biological activity of new compounds. nih.gov

Similarly, the development of new functional materials based on this compound would require the expertise of materials scientists and physicists to characterize their properties and fabricate devices. Such interdisciplinary partnerships are essential for translating fundamental chemical knowledge into tangible technological advancements and for accelerating the discovery of new applications for this versatile molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-dimethylamino-2-nitrobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration of dimethylaminobenzoic acid precursors. For example, nitration of 4-dimethylaminobenzoic acid under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions. Intermediate purification via recrystallization (using ethanol/water mixtures) ensures high yield. Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) and characterization by melting point analysis are critical. Similar protocols for nitrobenzoic acid derivatives are described in studies of structurally related compounds .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identify nitro (NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid (COOH) O-H stretches (~2500–3000 cm⁻¹).
  • NMR : ¹H NMR detects dimethylamino protons as a singlet (~3.0 ppm, 6H), aromatic protons (deshielded by nitro groups), and carboxylic acid protons (if protonated). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and nitro-substituted carbons.
  • X-ray Diffraction : Resolves crystal packing and confirms substituent positions. Precedent studies on nitrobenzoic acid derivatives highlight these techniques .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. Store in a cool, dry place away from oxidizers (e.g., peroxides). Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste channels. Safety guidelines for structurally similar nitroaromatics emphasize these practices .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL) resolve hydrogen-bonding networks in this compound crystals?

  • Methodological Answer : After data collection (Mo Kα radiation, CCD detector), use SHELXL for refinement. Define hydrogen bonds (e.g., O-H···O, N-H···O) using distance (2.5–3.2 Å) and angle (>120°) criteria. Graph set analysis (R²₂(8), etc.) classifies motifs like dimeric or chain structures. For example, studies on nitrobenzoic acid derivatives employ SHELX for H-bond topology .

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer : Perform geometry optimization (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and partial charges. Analyze nitro group electron-withdrawing effects on the carboxylic acid’s acidity. Compare with experimental pKa values. Studies on similar compounds validate this approach .

Q. How can researchers reconcile contradictions between experimental and computational data on hydrogen-bonding interactions?

  • Methodological Answer : Cross-validate using:

  • X-ray/neutron diffraction : Resolve precise H-atom positions.
  • DFT : Simulate hydrogen-bond energies and compare with crystallographic distances.
  • Vibrational spectroscopy : Confirm predicted IR frequencies for H-bonded O-H stretches.
    Discrepancies may arise from solvent effects or crystal packing forces, as observed in studies of nitrobenzoic acid analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.